molecular formula C10H13NO3S B1374081 1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-ol CAS No. 1326982-50-6

1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-ol

Cat. No.: B1374081
CAS No.: 1326982-50-6
M. Wt: 227.28 g/mol
InChI Key: UHHBTBLETZBTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-ol is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol It is a derivative of tetrahydroquinoline, featuring a methanesulfonyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the quinoline ring

Preparation Methods

The synthesis of 1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-ol typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the parent tetrahydroquinoline. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or thiols can be employed to introduce azido or thiol groups, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications:

Comparison with Similar Compounds

1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-methylsulfonyl-3,4-dihydro-2H-quinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-15(13,14)11-7-6-10(12)8-4-2-3-5-9(8)11/h2-5,10,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHBTBLETZBTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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